1-[(2-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Description
The compound 1-[(2-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a pyrido[2,3-d]pyrimidine-2,4-dione derivative characterized by a bicyclic core structure fused with pyrimidine and pyridine rings. This scaffold is associated with diverse biological activities, including anticancer, antiparasitic, and kinase inhibitory properties . Pyrido[2,3-d]pyrimidine-2,4-diones (PR-2 scaffold) are reported to exhibit higher inhibitory potency compared to thieno- or furo-pyrimidine analogs, as demonstrated in computational studies targeting TRPA1 calcium channels .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3/c1-29-19-11-5-3-8-16(19)14-26-21(27)17-9-6-12-24-20(17)25(22(26)28)13-15-7-2-4-10-18(15)23/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMYLNRIDKUPQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors. .
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that lead to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound affects multiple pathways
Result of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound has diverse effects at the molecular and cellular levels.
Biological Activity
The compound 1-[(2-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione , also referred to as a pyrido[2,3-d]pyrimidine derivative, has garnered attention in recent years for its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the presence of a pyrido[2,3-d]pyrimidine core along with fluorophenyl and methoxyphenyl substituents. The synthesis typically involves multi-step organic reactions including:
- Condensation Reactions : Involving the reaction of 2-fluorobenzylamine with 2-methoxybenzaldehyde to form an intermediate.
- Cyclization Reactions : The intermediate undergoes cyclization to form the pyridopyrimidine core.
- Esterification : Final steps involve esterification to yield the methyl ester derivative.
Antitumor Activity
Recent studies have highlighted the antitumor activity of various pyrido[2,3-d]pyrimidine derivatives. For instance, a study evaluated the in vitro antitumor activity against several cancer cell lines (NCI-H1975, A549, NCI-H460) using the MTT assay. The results indicated that compounds with specific substitutions exhibited significant cytotoxic effects. Notably:
- Compound B1 demonstrated an IC50 value of 13 nM against EGFR L858R/T790M kinase with over 76-fold selectivity for EGFR WT in kinase assays .
The mechanism of action for this compound involves its interaction with specific molecular targets such as kinases. The binding affinity and inhibition potency can vary based on structural modifications. The presence of the fluorophenyl group is believed to enhance the compound's reactivity and interaction with biological targets.
Study 1: Synthesis and Evaluation
A comprehensive study focused on synthesizing a series of pyrido[2,3-d]pyrimidines and evaluating their biological effects. The findings indicated that these compounds possess dihydrofolate reductase inhibiting and significant antitumor activities . The structural variations were found to significantly influence their biological efficacy .
| Compound | IC50 (nM) | Selectivity | Target |
|---|---|---|---|
| B1 | 13 | >76-fold | EGFR L858R/T790M |
| A3 | >1000 | - | Poor binding |
Study 2: Inhibitory Activities Against Kinases
Another study evaluated the inhibitory activities against various kinases using ELISA assays. Compounds were assessed for their ability to inhibit EGFR kinase activity at concentrations as low as 0.1 μM. Results indicated that modifications in the acrylamide side chain enhanced activity compared to other structural analogs .
Comparison with Similar Compounds
Core Structure Variations
- Pyrido[2,3-d]pyrimidine-2,4-dione (PR-2): Exhibits higher mean pIC50 values (6.5–8.5 μM) compared to thieno[3,2-d]pyrimidine-2,4-dione (PR-3, ~6.0–7.0 μM) due to enhanced π-π stacking and hydrogen-bonding interactions .
- Thieno[3,2-d]pyrimidine-2,4-dione: Sulfur substitution reduces planarity and electron density, lowering target affinity but improving solubility .
Substituent Effects
- Electron-Withdrawing Groups (EWGs) :
- Electron-Donating Groups (EDGs) :
- Alkyl Chains (OMXX-290493-01) : Carboxylic acid substituent enhances water solubility but may reduce membrane permeability .
Preparation Methods
Alkylation of 6-Aminouracil Derivatives
The pyrido[2,3-d]pyrimidine-2,4-dione scaffold is typically synthesized from 6-amino-1,3-disubstituted uracils. For example, 6-amino-1,3-disubstituted uracil undergoes alkylation with benzyl halides to introduce substituents at the N1 and N3 positions. In the target compound, the 2-fluorophenyl and 2-methoxyphenyl groups are introduced via sequential alkylation:
Cyclization via Vilsmeier-Haack Reagent
Cyclization of the bis-benzylated uracil derivative is achieved using the Vilsmeier reagent (POCl₃ in DMF), which facilitates the formation of the pyridine ring. For instance, treatment of 1,3-bis-benzylated uracil with the Vilsmeier reagent generates the pyrido[2,3-d]pyrimidine-2,4-dione core through intramolecular cyclization.
Substituent Introduction: Benzyl Group Functionalization
Regioselective Alkylation Strategies
Regioselectivity in alkylation is critical to avoid undesired isomers. Phase-transfer catalysis (PTC) or microwave-assisted reactions improve yields and selectivity. For example, tetrabutylammonium bromide (TBAB) as a PTC agent enhances the reactivity of 2-methoxybenzyl chloride during the second alkylation step.
Mitsunobu Reaction for Challenging Substitutions
For sterically hindered substrates, the Mitsunobu reaction (using DIAD and PPh₃) enables efficient coupling of alcohols (e.g., 2-methoxybenzyl alcohol) to the uracil nitrogen. This method avoids harsh alkylation conditions and improves functional group tolerance.
Alternative Routes: Multicomponent Reactions
One-Pot Synthesis Using Nano-Fe₃O₄@SiO₂/SnCl₄
A green chemistry approach employs nano-Fe₃O₄@SiO₂/SnCl₄ as a magnetically recoverable catalyst for one-pot synthesis. In this method:
-
6-amino-2-(methylthio)pyrimidin-4(3H)-one ,
-
2-fluorobenzaldehyde ,
-
1,3-indanedione (or analogous components)
are heated in water under reflux or ultrasound irradiation to form the target compound. While this method primarily yields indenopyrido[2,3-d]pyrimidines, modifying the aldehyde component (e.g., using 2-methoxybenzaldehyde) could adapt it for the desired product.
Comparative Analysis of Synthetic Methods
Optimization and Scale-Up Considerations
Purification Techniques
Catalytic Enhancements
-
Ultrasound Irradiation : Reduces reaction time from 8 h to 2 h in multicomponent methods.
-
Microwave Assistance : Achieves 90% conversion in alkylation steps within 15 minutes.
Mechanistic Insights
Alkylation-Cyclization Pathway
The Vilsmeier reagent generates an electrophilic chloroiminium intermediate, which reacts with the amine group of the uracil derivative to form the pyridine ring. Computational studies (DFT) suggest that the 2-fluorobenzyl group stabilizes the transition state via electron-withdrawing effects, enhancing cyclization efficiency.
Q & A
Q. What are the key synthetic routes for synthesizing this pyrido[2,3-d]pyrimidine derivative?
The compound is synthesized via multi-step routes involving palladium-catalyzed cross-coupling, alkylation, and cyclization reactions. Critical steps include:
- Introducing the 2-fluorobenzyl and 2-methoxybenzyl groups via nucleophilic substitution or Suzuki-Miyaura coupling .
- Cyclization of intermediates under reflux in solvents like acetonitrile or ethanol, with reaction times optimized to 12–24 hours .
- Purification via column chromatography and recrystallization to achieve >95% purity .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings, critical for understanding conformational stability .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Enzyme inhibition (e.g., kinase assays) or receptor-binding studies using fluorescence polarization .
- Dose-response curves : IC₅₀ values are determined using serial dilutions (e.g., 0.1–100 µM) .
- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks to rule out nonspecific effects .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Catalyst optimization : Use Pd(PPh₃)₄ at 2–5 mol% under inert atmospheres to prevent oxidation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency, while ethanol improves cyclization .
- Temperature control : Maintain 60–80°C during coupling steps to balance reaction rate and byproduct formation .
Q. What strategies resolve contradictory structure-activity relationship (SAR) data for pyrido[2,3-d]pyrimidine derivatives?
- Comparative substituent analysis : Replace 2-fluoro/2-methoxy groups with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups to assess activity trends .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies steric clashes or electronic mismatches in target binding pockets .
- Meta-analysis : Cross-reference bioassay data from analogs with similar substitution patterns (e.g., 4-methoxy vs. 2-methoxy) .
Q. How do substituents influence the compound’s pharmacokinetic properties?
- Fluorine : Enhances metabolic stability by reducing CYP450-mediated oxidation .
- Methoxy group : Improves solubility via hydrogen bonding but may reduce membrane permeability .
- Experimental validation : LogP measurements (e.g., shake-flask method) and Caco-2 cell assays quantify permeability .
Q. What experimental designs are recommended for evaluating thermal stability?
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under nitrogen atmospheres .
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting points) and polymorphic forms .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in biological activity across similar analogs?
- Dose normalization : Compare activities at equimolar concentrations to account for potency differences .
- Target selectivity profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects .
- Crystallographic validation : Co-crystallize the compound with its target to confirm binding modes .
Q. What methodologies validate the compound’s mechanism of action in cellular models?
- RNA sequencing : Identify differentially expressed genes post-treatment to map signaling pathways .
- Western blotting : Quantify phosphorylation levels of target proteins (e.g., ERK, Akt) .
- CRISPR knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Comparative Studies
Q. How does this compound compare to analogs with varying substituents?
- Activity : 2-Fluoro substitution shows 3-fold higher kinase inhibition vs. 4-fluoro analogs due to improved hydrophobic interactions .
- Solubility : 2-Methoxy derivatives exhibit 20% higher aqueous solubility than 4-methoxy counterparts .
- Table : Key Comparative Data
| Substituent Position | IC₅₀ (nM) | LogP | Solubility (µg/mL) |
|---|---|---|---|
| 2-Fluoro/2-Methoxy | 45 ± 3 | 3.2 | 12.5 |
| 4-Fluoro/4-Methoxy | 135 ± 10 | 3.8 | 8.2 |
| 2-Chloro/2-Methoxy | 60 ± 5 | 3.5 | 10.1 |
| Data compiled from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
